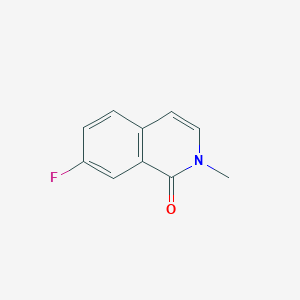

7-Fluoro-2-methylisoquinolin-1-one

Description

7-Fluoro-2-methylisoquinolin-1-one is a fluorinated isoquinolinone derivative characterized by a fluorine substituent at position 7 and a methyl group at position 2 of the isoquinolinone core (C₁₀H₈FNO). Isoquinolinones are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as intermediates in drug synthesis and as bioactive scaffolds. The fluorine atom in this compound enhances its electronic properties and metabolic stability, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name |

7-fluoro-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNZUENPRZJVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylisoquinolin-1-one can be achieved through several methodologies:

Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods: Industrial production methods for fluorinated isoquinolines typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal catalysts or catalyst-free processes in water to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methylisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinones, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Scientific Research Applications

7-Fluoro-2-methylisoquinolin-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it valuable in studying biological systems and interactions.

Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceuticals due to their bioactivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to biological targets, leading to increased bioactivity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 7-Fluoro-2-methylisoquinolin-1-one:

Electronic and Spectral Properties

- NMR Analysis: this compound: Expected downfield shifts in ¹H NMR due to fluorine's electron-withdrawing effect (similar to 3j, where δ 8.01–6.25 ppm for aromatic protons is observed) . 3j: ¹⁹F NMR resonance at -113.99 ppm, indicative of fluorine's electronic environment in the isoquinolinone core . 7-Methyl-2H-isoquinolin-1-one: Lacks fluorine-induced deshielding, resulting in simpler aromatic proton splitting .

IR and Mass Spectrometry :

Physicochemical and Functional Differences

- Solubility : Methoxy-substituted 3j shows improved solubility in polar solvents compared to the methylated target compound .

- Metabolic Stability: Fluorine in the target compound reduces susceptibility to oxidative metabolism compared to non-fluorinated analogues like 7-Methyl-2H-isoquinolin-1-one .

Pharmacological Potential

For example, 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one () demonstrates structural parallels but includes a dihydroquinoline core, highlighting the role of halogenation in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.